MCC950 - 210826-40-7

MCC950

Catalog Number: EVT-255778
CAS Number: 210826-40-7
Molecular Formula: C₂₀H₂₄N₂O₅S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, also known as MCC950 or CRID3, is a synthetic small molecule that acts as a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex involved in the innate immune system, responsible for activating caspase-1 and subsequently triggering the release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. MCC950 has emerged as a valuable tool in scientific research for studying the role of the NLRP3 inflammasome in various diseases and exploring its therapeutic potential.

  • Compound Description: Diarylsulfonylurea CRIDs are a class of small molecules that specifically inhibit the NLRP3 inflammasome. [] They act by targeting the NACHT domain of NLRP3, disrupting the inflammasome complex formation and preventing the production of inflammatory cytokines like IL-1β. []
  • Relevance: MCC950 (also known as CRID3) is a prominent member of this class. [] CRIDs share structural similarities with MCC950, particularly the diarylsulfonylurea scaffold. Understanding the structure-activity relationship within this class can facilitate the development of more potent and selective NLRP3 inhibitors.

FK866

  • Compound Description: FK866 is a specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). [] NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for various cellular processes.
  • Relevance: In a study investigating the role of visfatin/NAMPT in endothelial dysfunction, FK866 was shown to reverse the endothelial dysfunction induced by visfatin/NAMPT. [] Interestingly, MCC950 also exhibited similar protective effects, suggesting a potential interplay between NLRP3 inflammasome activation and NAMPT activity in the context of endothelial dysfunction.

CLI-095

  • Compound Description: CLI-095 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). [] TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from gram-negative bacteria, leading to the activation of downstream inflammatory pathways.
  • Relevance: Similar to MCC950, CLI-095 was found to attenuate the endothelial dysfunction induced by visfatin/NAMPT. [] This finding suggests that both TLR4 and NLRP3 inflammasome activation contribute to endothelial dysfunction, and their combined inhibition could be a potential therapeutic strategy.

Anakinra

  • Compound Description: Anakinra is a recombinant, non-glycosylated form of human interleukin-1 receptor antagonist (IL-1Ra). [] It binds to the interleukin-1 receptor (IL-1R), blocking the biological activity of the pro-inflammatory cytokine IL-1β.
  • Relevance: Anakinra was shown to protect against visfatin/NAMPT-induced endothelial dysfunction, suggesting that IL-1β, a key product of NLRP3 inflammasome activation, is a downstream mediator of endothelial dysfunction. [] MCC950, by inhibiting NLRP3 and subsequent IL-1β release, likely exerts its protective effects through a similar mechanism.

N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (2a)

  • Compound Description: This compound is the major human metabolite of MCC950, formed through hydroxylation of the hexahydroindacene moiety. []
  • Relevance: While structurally similar to MCC950, the metabolite 2a shows significantly reduced potency (170-fold less potent) in inhibiting NLRP3-induced IL-1β production, highlighting the importance of the hexahydroindacene moiety for MCC950's activity. []
Source and Classification

MCC950 was first identified in a study focused on small molecule inhibitors of the NLRP3 inflammasome. It belongs to the class of sulfonylureas and is classified as an anti-inflammatory agent. The compound acts by directly targeting the NLRP3 ATP-hydrolysis motif, effectively inhibiting its activation and subsequent inflammatory responses .

Synthesis Analysis

The synthesis of MCC950 involves several key steps, typically starting from commercially available precursors. The most common synthetic route includes:

  1. Formation of Sulfonylurea Backbone: This is achieved through the reaction of an appropriate amine with a sulfonyl chloride under basic conditions.
  2. Purification: The crude product is purified using techniques such as recrystallization or chromatography.
  3. Characterization: The final product is characterized using methods like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Recent advancements have also included the synthesis of radiolabeled variants, such as [11C]MCC950, for imaging studies using positron emission tomography (PET) .

Molecular Structure Analysis

MCC950 has a well-defined molecular structure characterized by its sulfonylurea moiety. The chemical formula is C₁₁H₁₄ClN₃O₄S, with a molecular weight of approximately 305.77 g/mol. Key structural features include:

  • Sulfonyl Group: Contributes to the compound's ability to interact with biological targets.
  • Urea Linkage: Essential for the inhibition mechanism against the NLRP3 inflammasome.

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits into the binding site of NLRP3 .

Chemical Reactions Analysis

MCC950 primarily undergoes metabolic transformations in biological systems. Key reactions include:

  • Hydroxylation: This metabolic process leads to the formation of major metabolites, which can be analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).
  • Degradation: Under certain conditions, MCC950 can degrade, affecting its stability and efficacy.

The compound’s interactions with various biological molecules are crucial for understanding its pharmacokinetics and dynamics in vivo .

Mechanism of Action

MCC950's mechanism of action involves:

  1. Inhibition of NLRP3 Activation: By binding to the ATP-hydrolysis motif of NLRP3, MCC950 stabilizes it in an inactive conformation.
  2. Reduction of Cytokine Release: This inhibition leads to decreased processing and release of pro-inflammatory cytokines like interleukin-1 beta (IL-1β), thereby mitigating inflammatory responses.

Studies have demonstrated that at concentrations as low as 0.01 µM, MCC950 can significantly inhibit IL-1β release in various macrophage models .

Physical and Chemical Properties Analysis

MCC950 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is often determined during synthesis characterization but typically falls within a range indicative of solid organic compounds.

These properties are crucial for formulation development and determining appropriate dosing regimens for therapeutic applications .

Applications

MCC950 has several promising applications in scientific research and medicine:

  • Inflammatory Disease Treatment: Its primary application lies in treating diseases characterized by NLRP3 inflammasome activation, such as gout, type 2 diabetes, and neurodegenerative disorders.
  • Imaging Studies: Radiolabeled variants like [11C]MCC950 are being explored for their utility in PET imaging to study NLRP3 activity in vivo, providing insights into disease mechanisms and treatment responses .
  • Research Tool: As a selective inhibitor, MCC950 serves as a valuable tool for researchers investigating the role of the NLRP3 inflammasome in various biological processes.
Introduction to NLRP3 Inflammasome Biology and MCC950

NLRP3 Inflammasome Structure and Activation Pathways

The NLRP3 inflammasome is a cytosolic multiprotein complex central to innate immunity. Its core components include:

  • Sensor: NLRP3 protein, featuring an N-terminal pyrin domain (PYD), a central NACHT domain (with ATPase activity), and C-terminal leucine-rich repeats (LRRs) that maintain autoinhibition [4] [7].
  • Adaptor: ASC (apoptosis-associated speck-like protein containing a CARD), which bridges NLRP3 and caspase-1 via PYD-PYD and CARD-CARD interactions [4].
  • Effector: Caspase-1, which cleaves pro-IL-1β and pro-IL-18 into active cytokines and triggers gasdermin D-mediated pyroptosis [4].

Activation occurs through a tightly regulated two-step process:

  • Priming: Toll-like receptor (TLR) ligands or cytokines (e.g., TNF-α) upregulate NLRP3 and pro-IL-1β transcription via NF-κB. Post-translational modifications (deubiquitination, phosphorylation) license NLRP3 for activation [4] [8].
  • Activation: Diverse stimuli (e.g., ATP, nigericin, crystalline structures) induce cellular stress signals (K⁺ efflux, mitochondrial ROS, lysosomal rupture). This triggers NLRP3 oligomerization and recruitment of NEK7—a mitotic kinase essential for NLRP3 assembly. Oligomerized NLRP3 forms an open octameric structure via LRR-LRR interactions, facilitating PYD-driven ASC "speck" formation and caspase-1 activation [7].

Table 1: NLRP3 Domain Functions

DomainFunctionActivation Role
PYDHomotypic binding to ASCNucleates inflammasome assembly
NACHT (NBD, HD1, WHD, HD2)ATP hydrolysis-driven conformational changesServes as oligomerization engine
LRRAutoinhibition in resting state; senses ligandsMediates Back-Back/Head-Face oligomeric contacts

Pathophysiological Roles of NLRP3 in Inflammatory and Autoimmune Diseases

Dysregulated NLRP3 activation underpins multiple diseases:

  • Cryopyrin-Associated Periodic Syndromes (CAPS): Gain-of-function NLRP3 mutations (e.g., L355P, E527K/D648Y) cause constitutive IL-1β release. Phenotypes range from familial cold autoinflammatory syndrome (FCAS) to lethal neonatal-onset multisystem inflammatory disease (NOMID). Disease severity correlates with ASC speck formation efficiency (ASC50 score) [1].
  • Metabolic Disorders: In diabetes, hyperglycemia and oxidized mitochondrial DNA activate NLRP3, exacerbating hippocampal neurovascular unit damage post-stroke and accelerating cognitive decline [9].
  • Autoimmunity: Systemic lupus erythematosus (SLE) involves NLRP3-driven IL-1β/IL-18 release in response to oxidized DNA, promoting autoantibody production [10].
  • Gastrointestinal Inflammation: In ulcerative colitis (e.g., Winnie mouse model), NLRP3 hyperactivation increases colonic IL-1β, IL-18, and caspase-1, driving epithelial barrier dysfunction [8].

Table 2: NLRP3 in Human Diseases

Disease CategoryKey MechanismsClinical Impact
CAPSConstitutive NLRP3 activation due to mutationsIL-1β-driven systemic inflammation
Type 2 DiabetesHyperglycemia-induced NLRP3 priming; oxDNA activationWorsened stroke outcomes; cognitive impairment
Ulcerative ColitisDysbiosis → epithelial stress → NLRP3 activationChronic diarrhea; mucosal ulceration
NeurodegenerationAmyloid-β and α-synuclein triggering NLRP3Neuroinflammation in Alzheimer’s/Parkinson’s

Rationale for Targeting NLRP3 in Therapeutic Interventions

Direct NLRP3 inhibition offers advantages over downstream cytokine blockade:

  • Broad Applicability: Unlike IL-1β inhibitors (e.g., canakinumab), which only neutralize one cytokine, NLRP3 inhibitors suppress multiple outputs (IL-1β, IL-18, pyroptosis) [2] [5].
  • Upstream Specificity: MCC950 selectively targets NLRP3 without affecting NLRC4 or AIM2 inflammasomes. It binds the Walker B motif in the NACHT domain, stabilizing NLRP3 in an inactive conformation and preventing ATP hydrolysis-induced oligomerization [3] [7].
  • Overcoming Resistance: Certain CAPS variants (e.g., PYD mutations) resist IL-1 inhibitors but remain sensitive to MCC950 by addressing root-cause NLRP3 hyperactivity [1].
  • Dual Pathway Inhibition: MCC950 blocks both canonical (caspase-1-dependent) and non-canonical (caspase-11-driven) NLRP3 activation, crucial in colitis where bacterial toxins trigger both pathways [8].

Table 3: MCC950 vs. Biologic Therapies

FeatureMCC950IL-1β Inhibitors (e.g., Anakinra)
TargetNLRP3 NACHT domainExtracellular IL-1β
MechanismPrevents inflammasome assemblyNeutralizes circulating cytokine
Pathway CoverageCanonical + non-canonical NLRP3 activationIL-1β-specific
CAPS Variant CoverageMost (excluding pyrin domain mutants)All (but requires lifelong administration)

MCC950’s efficacy in >50 preclinical models—from colitis to stroke—validates NLRP3 as a master therapeutic node for inflammation-driven pathologies. Its small molecular structure enables blood-brain barrier penetration, critical for neurodegenerative applications [9] [10].

Properties

CAS Number

210826-40-7

Product Name

MCC950

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea

Molecular Formula

C₂₀H₂₄N₂O₅S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23)

InChI Key

HUUSXLKCTQDPGL-UHFFFAOYSA-N

SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O

Synonyms

2-Furansulfonamide, N-(((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)amino)carbonyl)-4-(1-hydroxy-1-methylethyl)-
MCC-950
MCC950
N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-ylcarbamoyl)-4-(2-hydroxy-2-propanyl)-2-furansulfonamide

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.